1,2-Bis(2-fluoroethoxy)-4-methylbenzene

Description

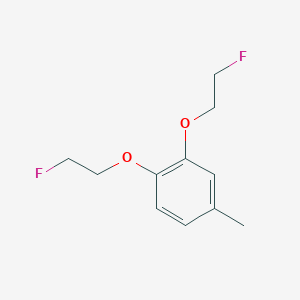

1,2-Bis(2-fluoroethoxy)-4-methylbenzene is a substituted benzene derivative featuring two 2-fluoroethoxy groups at the 1- and 2-positions and a methyl group at the 4-position. The fluorine atoms and ethoxy linkages confer unique electronic and steric properties, making this compound of interest in pharmaceutical and materials science research.

Properties

CAS No. |

132837-23-1 |

|---|---|

Molecular Formula |

C11H14F2O2 |

Molecular Weight |

216.22 g/mol |

IUPAC Name |

1,2-bis(2-fluoroethoxy)-4-methylbenzene |

InChI |

InChI=1S/C11H14F2O2/c1-9-2-3-10(14-6-4-12)11(8-9)15-7-5-13/h2-3,8H,4-7H2,1H3 |

InChI Key |

ISYSRHODNVDBKA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OCCF)OCCF |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCF)OCCF |

Synonyms |

1,2-BIS(2-FLUOROETHOXY)-4-METHYL-BENZENE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural and electronic differences between 1,2-Bis(2-fluoroethoxy)-4-methylbenzene and its analogues:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2-fluoroethoxy groups in the target compound introduce strong electron-withdrawing effects (via F atoms), contrasting with the electron-donating methoxy groups in 1,2-dimethoxy-4-methylbenzene. This difference likely alters reactivity in electrophilic substitution or catalytic reactions.

- Hydrogen Bonding: Unlike 1,2-dimethoxy-4-methylbenzene, the target compound’s ethoxy oxygen could participate in weak hydrogen bonding, whereas silyl-substituted analogues lack H-bond donors entirely .

Crystallographic and Conformational Differences

- 1,2-Bis(4-methylphenoxy)ethane : Single-crystal X-ray studies reveal near-orthogonal aromatic rings (dihedral angle = 89.4°) and twofold symmetry. Such rigidity contrasts with the flexible ethoxy chains in this compound, which may adopt varied conformations.

- 1,2-Bis(trimethylsilyl)-4-methylbenzene : The trimethylsilyl groups create a highly hydrophobic structure with rotatable bonds, favoring applications in non-polar environments.

Reactivity and Functionalization

- Brominated Analogues : Compounds like 1,2-Bis(bromomethyl)-4-(methylsulfonyl)benzene highlight the reactivity of halogenated benzenes in cross-coupling reactions. The fluorine atoms in the target compound may similarly enable nucleophilic substitutions but with slower kinetics due to C–F bond strength.

- Methoxy vs. Fluoroethoxy : Methoxy groups in 1,2-dimethoxy-4-methylbenzene are prone to demethylation in metabolic pathways , whereas fluoroethoxy groups are more resistant to enzymatic cleavage, enhancing metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.